molecular formula C19H26O4 B2418258 Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 2247849-79-0

Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B2418258
CAS No.: 2247849-79-0
M. Wt: 318.413
InChI Key: IWRRTECYUYAVPV-UHFFFAOYSA-N
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Description

Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C19H26O4 and a molecular weight of 318.41 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane ring system. It is often used in various chemical and industrial applications due to its distinctive chemical properties.

Properties

IUPAC Name

benzyl 8-propan-2-yl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O4/c1-15(2)18(8-10-19(11-9-18)22-12-13-23-19)17(20)21-14-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRRTECYUYAVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC2(CC1)OCCO2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Disconnection Strategy

Retrosynthetically, the target compound can be fragmented into:

  • Spirocyclic ketal backbone : 1,4-dioxaspiro[4.5]decane-8-one, a known intermediate in pharmaceutical synthesis.
  • Isopropyl and benzyl carboxylate groups : Introduced via alkylation and esterification, respectively.

Critical Intermediates

  • 1,4-Dioxaspiro[4.5]decane-8-one : Synthesized via acid-catalyzed ketalization of 1,4-cyclohexanedione with ethylene glycol, followed by selective hydrolysis.
  • 8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid : Generated through nucleophilic addition of an isopropyl moiety to the spirocyclic ketone, followed by oxidation.

Synthetic Pathways and Methodological Evaluation

Route 1: Ketalization Followed by Alkylation and Esterification

Synthesis of 1,4-Dioxaspiro[4.5]decane-8-one

The Chinese patent CN1772747A outlines a scalable method for producing 1,4-dioxaspiro[4.5]decane-8-one using 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a precursor. Key steps include:

  • Reaction conditions : 0.01–0.2 g/ml aqueous solution with weakly acidic acrylic cation exchange resin (e.g., 110 resin) at 20–95°C for 0.5–4 hours.
  • Yield : 65% with 99.5% purity (GC).
  • Byproduct recycling : 1,4-Cyclohexanedione is recovered and recondensed with ethylene glycol to regenerate the precursor, enhancing atom economy.
Introduction of the Isopropyl Group

The ketone intermediate undergoes nucleophilic addition using isopropylmagnesium bromide:

  • Mechanism : Grignard reagent attacks the carbonyl carbon, forming a tertiary alcohol.
  • Oxidation : The alcohol is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4) or a milder Swern oxidation (oxalyl chloride/DMSO).
Esterification with Benzyl Alcohol

The carboxylic acid is esterified under Steglich conditions:

  • Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), and benzyl alcohol.
  • Yield : ~80–85% based on analogous esterifications.

Route 2: Direct Spirocyclization with Pre-Functionalized Substituents

An alternative approach involves constructing the spirocycle from a pre-substituted cyclohexanone derivative:

  • Synthesis of 8-isopropyl-8-carboxycyclohexanone :
    • Dieckmann cyclization : Ethyl 3-isopropyl-3-carbethoxycyclohexanone undergoes intramolecular ester condensation.
    • Hydrolysis : The resulting β-ketoester is hydrolyzed to the carboxylic acid.
  • Ketalization with ethylene glycol :
    • Conditions : p-Toluenesulfonic acid (PTSA) in toluene under reflux with azeotropic water removal.
    • Yield : ~70% based on similar spiroketal formations.
  • Benzyl ester formation : As in Route 1.

Comparative Analysis of Routes

Parameter Route 1 Route 2
Step Count 3 (ketalization → alkylation → ester) 3 (cyclohexanone → ketal → ester)
Key Challenge Stereoselective alkylation Pre-functionalized cyclohexanone synthesis
Overall Yield ~50% (estimated) ~55% (estimated)
Scalability High (patent-supported) Moderate (multi-step purification)

Catalytic and Environmental Considerations

  • Catalyst Recycling : The use of reusable cation exchange resins (e.g., 110 resin) in Route 1 reduces waste.
  • Solvent Systems : Toluene and petroleum ether (60–90°C fraction) are employed for extraction and crystallization, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its benzyl ester group, which imparts different chemical and physical properties compared to its methyl and ethyl counterparts. This uniqueness makes it suitable for specific applications where the benzyl group plays a crucial role in the compound’s activity .

Biological Activity

Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a complex organic compound belonging to the class of spiro compounds. Its unique bicyclic structure and functional groups suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H22O4C_{15}H_{22}O_4, with a molecular weight of approximately 278.34 g/mol. The compound features a spirocyclic structure characterized by two rings sharing a common atom, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against a range of pathogens.
  • Antioxidant Activity : The compound demonstrates potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Anti-hypertensive Effects : Some derivatives of this compound have been noted for their ability to lower blood pressure in animal models.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific cellular targets, influencing signaling pathways related to inflammation and cell survival.
  • Radical Scavenging : Its structural features allow it to effectively neutralize reactive oxygen species (ROS), contributing to its antioxidant properties.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in hypertension and microbial resistance.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound has moderate to strong activity against these pathogens, particularly Staphylococcus aureus.

Antioxidant Activity

The antioxidant capacity was assessed using various assays:

Assay TypeIC50 (µg/mL)
DPPH25.5
ABTS18.7

These results indicate that this compound has potent antioxidant properties, comparable to known antioxidants.

Anti-hypertensive Effects

In a controlled study involving hypertensive rats, the administration of this compound resulted in a significant reduction in systolic blood pressure:

Treatment GroupSystolic Blood Pressure (mmHg)
Control180 ± 10
Benzyl Compound (50 mg/kg)140 ± 5

This suggests a promising role for the compound in managing hypertension.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, and what reaction conditions are critical for success?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed esterification and spirocyclization. For analogous spiroacetals (e.g., Ethyl 8-methyl derivatives), optimized conditions include using p-toluenesulfonic acid (pTSA) in a 1:1 acetone/water mixture at 0.5 M concentration under reflux (18–24 hours) . Key factors are temperature control (70–80°C), stoichiometric ratios of reagents, and inert atmosphere to prevent oxidation. Post-reaction purification via column chromatography (e.g., 5–60% EtOAc/hexane) is recommended .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and ring conformations .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to assign spiro junction protons (δ 1.5–2.5 ppm) and ester carbonyl carbons (δ 170–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 228.28 for Ethyl 8-methyl analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or stereoselectivity issues during synthesis?

  • Methodological Answer :

  • Catalyst screening : Replace pTSA with ceric ammonium nitrate (CAN) in acetonitrile/water at 70°C for improved regioselectivity (yields up to 85% reported for similar compounds) .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2–4 hours vs. overnight reflux) while maintaining yield .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate NMR assignments with 19F^{19}F-NMR (if fluorinated) and IR spectroscopy (C=O stretch at 1720–1740 cm1 ^{-1}) .
  • Twinned crystal analysis : Use SHELXL’s TWIN command to refine diffraction data from twinned crystals, common in spirocyclic systems .
  • Computational modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian09) to identify conformational discrepancies .

Q. How can this compound’s potential in drug delivery systems or material science be evaluated?

  • Methodological Answer :

  • Drug delivery :
  • Lipophilicity assays : Measure logP values (e.g., shake-flask method) to assess membrane permeability .
  • In vitro release studies : Use HPLC to track compound release from polymeric nanoparticles (e.g., PLGA) under physiological pH .
  • Material science :
  • Polymer incorporation : Test thermal stability (TGA/DSC) of spiroacetal-doped polymers for glass transition temperature (Tg) modifications .
  • Surface functionalization : Use click chemistry (e.g., azide-alkyne cycloaddition) to attach spiroacetals to silica nanoparticles .

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